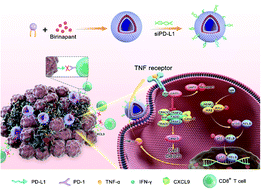A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy
Biomaterials Science Pub Date: 2021-10-13 DOI: 10.1039/D1BM01299A
Abstract
Triple-negative breast cancer (TNBC) is associated with a worse prognosis and higher mortality than other breast cancers, and intensive effort has been made to develop therapies targeting TNBC. TNBC shows higher expression levels of programmed cell death ligand 1 (PD-L1) than other breast cancer types, which leads to a decrease in the killing effects of CD8+ T cells in the tumor microenvironment. Inhibitors of apoptosis proteins (IAPs) could prevent cell death through suppressing caspase activity. Here, Birinapant, an antagonist of IAPs, was found to promote the tumor infiltration of CD8+ T cells via increasing the secretion of the chemokine CXCL9. In addition, Birinapant could inhibit tumor growth via increasing the secretion of and the sensitivity to TNF-α in a TNBC xenotransplantation mouse model. Consequently, liposomes encapsulating Birinapant and siPD-L1 mediated a form of combination therapy based on two drugs to significantly increase the therapeutic effects toward TNBC.


Recommended Literature
- [1] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [2] General and physical chemistry
- [3] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
- [4] Kinetic evidence: the rate-determining step for ammonia synthesis over electride-supported Ru catalysts is no longer the nitrogen dissociation step†
- [5] New aspects of infrared spectrometry
- [6] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
- [7] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [8] Front cover
- [9] Sequestration of ruthenium residues via efficient fluorous-enyne termination†
- [10] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 123983-05-1









